molecular formula C21H22N4O3 B6980454 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B6980454
M. Wt: 378.4 g/mol
InChI Key: UYGDFGLCDHMOSY-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a complex organic compound featuring a unique combination of azepane and imidazo[1,2-a]pyridine moieties

Properties

IUPAC Name

2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-16-10-4-6-12-24(21(16)28)14-18(27)23-20-19(15-8-2-1-3-9-15)22-17-11-5-7-13-25(17)20/h1-3,5,7-9,11,13,16,26H,4,6,10,12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGDFGLCDHMOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)O)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution to form the azepane ring.

    Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo functionalities can be introduced via oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through cyclization reactions involving a pyridine derivative and an imidazole precursor. Catalysts such as palladium or copper may be used to facilitate this process.

    Coupling of the Two Moieties: The final step involves coupling the azepane and imidazo[1,2-a]pyridine moieties through an acetamide linkage. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group to a hydroxy group or the imidazo[1,2-a]pyridine moiety to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or saturated heterocycles

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism by which 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical reactivity.

    Azepane Derivatives: Compounds containing the azepane ring structure, which may have similar physical and chemical properties.

Uniqueness

What sets 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide apart is the combination of the azepane and imidazo[1,2-a]pyridine moieties. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

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